N-(3-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide
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Overview
Description
N-(3-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide, also known by its chemical structure C17H15NO3, combines aromatic and heterocyclic moieties. Its structure features a furan ring with a carboxamide group attached to the 2-position. The compound’s synthesis and applications have garnered scientific interest.
Preparation Methods
Synthetic Routes::
Friedel-Crafts Acylation:
Industrial Production:
Chemical Reactions Analysis
Reactivity::
Oxidation: The furan ring is susceptible to oxidation under appropriate conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Reduction: Reduction of the carboxamide group may yield an amine derivative.
Acylating Agents: Phenoxyacetyl chloride (for acylation).
Lewis Acids: AlCl (for Friedel-Crafts acylation).
- The primary product is N-(3-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide itself.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as a pharmacophore).
Medicine: Research into its potential as a drug candidate.
Industry: Possible applications in materials science or agrochemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- If used as a drug, it likely interacts with cellular targets (e.g., receptors, enzymes) through non-covalent interactions (hydrogen bonding, π-π stacking).
- Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of furan, phenyl, and carboxamide moieties sets it apart.
Similar Compounds: Other furan-based carboxamides, such as derivatives with different substituents on the phenyl ring.
Properties
Molecular Formula |
C19H17NO3 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(3-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H17NO3/c1-14-6-5-7-15(12-14)20-19(21)18-11-10-17(23-18)13-22-16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,20,21) |
InChI Key |
PQYWNBOLMJKLKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 |
Origin of Product |
United States |
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